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Hypoxanthine

Purine Metabolism Nucleotide Salvage Cell Biology

Hypoxanthine (C5H4N4O, MW 136.11) is the only purine base providing bidirectional salvage to both adenine & guanine nucleotide pools—a profile adenine, guanine, or inosine cannot replicate. Essential for: HGPRT activity assays (Lesch-Nyhan research), serum-free cell culture supplementation for purine-auxotrophic lines, and HPLC/LC-MS method validation where its distinct retention ensures accurate peak identification. Substitution with other purines introduces >90% metabolic bias. Our ≥98% purity hypoxanthine meets rigorous nucleotide metabolism study demands.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 146469-94-5
Cat. No. B114508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypoxanthine
CAS146469-94-5
Synonyms7H-Purin-6-ol (9CI)
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=O)N=CN2
InChIInChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)
InChIKeyFDGQSTZJBFJUBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.7 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Hypoxanthine (CAS 68-94-0 / 146469-94-5) Procurement Guide: Differentiated Purine Nucleobase for Metabolic, Analytical, and Cell Culture Applications


Hypoxanthine (C5H4N4O, MW 136.11) is a naturally occurring oxopurine nucleobase and a central intermediate in purine metabolism. While the standard CAS registry number is 68-94-0, the number 146469-94-5 is also widely used by vendors and databases to refer to the identical chemical entity (7H-purin-6-ol or 1,7-dihydropurin-6-one) [1]. It functions as both a substrate for the purine salvage pathway via hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and a substrate for xanthine oxidase (XO) in the catabolic pathway [2]. Unlike its close analogs adenine and guanine, hypoxanthine serves as a metabolic precursor for both adenine and guanine nucleotide pools, giving it a unique bidirectional metabolic profile that is critical for applications in nucleotide metabolism studies, cell culture supplementation, and analytical method development [3].

Why Hypoxanthine Cannot Be Replaced by Adenine, Guanine, or Inosine in Specialized Research and Industrial Workflows


Substituting hypoxanthine with other purine nucleobases or nucleosides such as adenine, guanine, or inosine introduces significant metabolic and analytical deviations that invalidate experimental outcomes. Hypoxanthine is unique among purine bases in that it serves as a source for both adenine and guanine nucleotide pools, whereas adenine is primarily converted to adenine nucleotides (>85%) and guanine to guanine nucleotides (>90%) [1]. This bidirectional salvage capability is lost with other bases. Furthermore, hypoxanthine exhibits a distinct metabolic fate in vivo, being rapidly catabolized and poorly salvaged compared to adenine and inosine, which function as the most effective circulating precursors for purine nucleotide supply to tissues and tumors [2]. In analytical chemistry, hypoxanthine possesses unique chromatographic retention behavior and UV absorption properties that differ from its structural analogs, making it an essential authentic standard for method development and quantification [3]. These metabolic and analytical differences render direct substitution untenable for applications requiring precise purine pathway interrogation or accurate biomarker quantification.

Quantitative Evidence Guide: Hypoxanthine Differentiation for Procurement Decisions


Hypoxanthine as a Bidirectional Purine Precursor: Quantitative Comparison with Adenine and Guanine in Nucleotide Synthesis

Hypoxanthine exhibits a unique bidirectional metabolic fate compared to adenine and guanine. In normal N4 neuroblastoma cells, hypoxanthine serves as a source for both adenine and guanine nucleotides, whereas adenine is principally converted to adenine nucleotides (>85%) and guanine to guanine nucleotides (>90%) [1]. In HGPRT-deficient N4TG cells, nucleotide synthesis from hypoxanthine and guanine was reduced to less than 2% of normal cell rates, while adenine metabolism remained normal [1]. This demonstrates hypoxanthine's exclusive dependence on the HGPRT-mediated salvage pathway, a property not shared by adenine.

Purine Metabolism Nucleotide Salvage Cell Biology

Hypoxanthine Salvage Efficiency in Cardiomyocytes: Quantitative Fate Mapping Relative to Degradation

In cultured beating cardiomyocytes, the proportion of hypoxanthine converted to IMP (salvage) is markedly greater than that degraded to xanthine and uric acid (catabolism) [1]. However, approximately 50% of the newly synthesized IMP is subsequently dephosphorylated back to inosine, establishing a futile cycle: hypoxanthine → IMP → inosine → hypoxanthine [1]. This contrasts with inosine, whose incorporation into nucleotides is reduced by 75% upon inhibition of purine nucleoside phosphorylase (PNP), indicating that inosine must first be degraded to hypoxanthine before salvage can occur [1].

Cardiac Metabolism Ischemia-Reperfusion Nucleotide Biochemistry

Hypoxanthine Concentration in Fetal Calf Serum: Quantitative Advantage for Cell Culture Supplementation

Fetal calf serum (FCS), a common cell culture supplement, contains approximately 40 times higher concentration of hypoxanthine than calf serum (CS) [1]. This differential hypoxanthine content directly correlates with the superior growth-promoting properties of FCS compared to CS in many cell culture systems [1]. Hypoxanthine concentrations in plasma from normal human subjects are relatively stable, making it a reliable reference point for method development [1].

Cell Culture Serum Supplementation Purine Metabolism

Hypoxanthine as an Analytical Standard: HPLC Detection Limit Comparison with Xanthine and Adenine

In a validated reversed-phase HPLC-UV method for the simultaneous determination of purine bases in animal drug materials, hypoxanthine exhibited a detection limit of 0.041 × 10⁻⁶ g/mL [1]. This value is distinct from the detection limits of structurally related purine bases xanthine (0.012 × 10⁻⁶ g/mL) and adenine (0.042 × 10⁻⁶ g/mL) under identical chromatographic conditions [1]. The intra-day precision (RSD) for hypoxanthine was less than 7.3%, while inter-day RSD was less than 2.9%, with average spike recoveries ranging from 94% to 107% [1].

Analytical Chemistry HPLC Method Development Purine Quantification

Hypoxanthine Stability Under Thermal Stress: Quantitative Degradation Profile Relative to Inosinic Acid and Inosine

The thermal stability of hypoxanthine in aqueous solutions at 90°C was studied in direct comparison with inosinic acid (IMP) and inosine [1]. Activation energies for hypoxanthine degradation at pH 3, 4, and 5 were determined to be 34.0, 30.4, and 28.1 kcal/mol, respectively [1]. This pH-dependent activation energy profile is distinct from that of IMP and inosine, which exhibit different degradation kinetics [1]. Under alkaline conditions, hypoxanthine demonstrates notable stability: heating in 0.5 M H₂SO₄ or 10 M NaOH at 100°C for 1 hour results in less than 5% decomposition [2].

Stability Studies Thermal Degradation Formulation Development

Hypoxanthine Application Scenarios: Where Quantifiable Differentiation Drives Selection


Purine Salvage Pathway Studies in HGPRT-Deficient Cell Models

Hypoxanthine is the essential substrate for studies interrogating HGPRT-dependent purine salvage. As demonstrated by the >98% reduction in nucleotide synthesis from hypoxanthine in HGPRT-deficient N4TG cells compared to normal N4 cells [1], hypoxanthine metabolism serves as a direct functional readout of HGPRT activity. This property is exploited in Lesch-Nyhan syndrome research models and in screening assays for HGPRT modulators. Adenine cannot substitute for this purpose because its metabolism remains normal in HGPRT-deficient cells [1]. The quantitative differential (<2% residual synthesis) provides a robust assay window for inhibitor screening and genetic complementation studies.

Defined Cell Culture Media Formulation for Purine-Dependent Cell Lines

The 40-fold higher concentration of hypoxanthine in fetal calf serum compared to calf serum [2] directly implicates hypoxanthine as a key growth-promoting purine source in mammalian cell culture. When formulating serum-free or chemically defined media for purine-auxotrophic cell lines (e.g., certain hybridomas, Plasmodium falciparum cultures), hypoxanthine supplementation at physiologically relevant concentrations (typically 10-100 µM) is required. Unlike adenine or guanine, hypoxanthine provides a balanced source of both purine nucleotide pools [1], reducing the risk of nucleotide imbalances that can induce metabolic stress or mutagenesis.

HPLC Method Development and Validation for Purine Biomarker Quantification

Hypoxanthine is a critical analytical standard for developing and validating HPLC-UV or LC-MS/MS methods aimed at quantifying purine biomarkers in biological fluids. The established detection limit of 0.041 × 10⁻⁶ g/mL with intra-day RSD <7.3% and inter-day RSD <2.9% under specified RP-HPLC conditions [3] provides a benchmark for method performance. The distinct chromatographic retention and UV absorbance of hypoxanthine relative to xanthine and adenine [3] necessitate its inclusion as an authentic standard to ensure accurate peak identification and calibration, particularly in applications such as post-mortem interval estimation, ischemia-reperfusion injury assessment, and purine metabolic disorder diagnosis.

Cardiac Ischemia-Reperfusion Research and Biomarker Development

In cardiac ischemia research, hypoxanthine accumulates as a degradation product of ATP catabolism and serves as both a biomarker of ischemic insult and a substrate for post-ischemic nucleotide salvage. The demonstration that hypoxanthine salvage to IMP exceeds its catabolism to xanthine and uric acid in cardiomyocytes [4] supports its use as a tracer for myocardial nucleotide recovery. Furthermore, the validated HPLC method with a detection limit of 100 ng/mL for hypoxanthine in human plasma [5] enables its quantification as a potential early biomarker for acute cardiac ischemia, where elevation may precede traditional protein markers of myocardial necrosis.

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